Ethyl 2,4-dibromo-3,5-difluorophenylacetate

Lipophilicity Drug-likeness Physicochemical property

Uncontrolled chemoselectivity in polyhalogenated aromatics derails synthetic routes. Ethyl 2,4-dibromo-3,5-difluorophenylacetate (CAS 1803715-59-4) solves this with its 2,4-dibromo-3,5-difluoro scaffold: • Stepwise Br reactivity: 2-position couples first, 4-position later. • Ethyl ester masked acid for flexible derivatization. • CNS-optimized logP 3.7, TPSA 26.3 Ų. ≥98% purity, ISO-batch consistency.

Molecular Formula C10H8Br2F2O2
Molecular Weight 357.97 g/mol
CAS No. 1803715-59-4
Cat. No. B1409862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dibromo-3,5-difluorophenylacetate
CAS1803715-59-4
Molecular FormulaC10H8Br2F2O2
Molecular Weight357.97 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C(=C1Br)F)Br)F
InChIInChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(13)9(12)10(14)8(5)11/h3H,2,4H2,1H3
InChIKeyIHZVLWBSQSUKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-Dibromo-3,5-difluorophenylacetate: Chemical Identity and Procurement Profile


Ethyl 2,4-dibromo-3,5-difluorophenylacetate (CAS 1803715-59-4) is a fully halogenated phenylacetate ester bearing two bromine and two fluorine substituents on the aromatic ring [1]. With a molecular formula of C10H8Br2F2O2 and a molecular weight of 357.97 g/mol, the compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research, where its dual halogenation pattern offers multiple sites for sequential functionalization via cross-coupling or nucleophilic aromatic substitution . The compound is commercially available from specialty chemical suppliers at purities of 95–98%, though batch-to-batch availability may vary .

Regioselective synthesis: 2,4-dibromo pattern with ortho/para-F activation supports stepwise cross-coupling.
Masked carboxylic acid: Ethyl ester provides a latent acid handle for late-stage hydrolysis.
Reproducible quality: NLT 98% purity from ISO-certified supply supports multi-step synthetic consistency.

Why Generic Analogs Cannot Replace This Phenylacetate Ester in Regioselective Synthesis


Within the family of dihalo-difluorophenylacetate esters, subtle variations in halogen identity (Br vs. Cl) and substitution pattern (2,4- vs. 3,5-dibromo) produce distinct electronic and steric environments that directly govern reactivity in metal-catalyzed cross-couplings and nucleophilic aromatic substitutions [1]. The 2,4-dibromo-3,5-difluoro arrangement places bromine atoms in positions activated by adjacent fluorine substituents, creating a predictable reactivity gradient that is not replicated in the 3,5-dibromo-2,4-difluoro regioisomer . Generic substitution without considering this regiochemical specificity risks altered reaction rates, different product distributions, or complete synthetic failure in multi-step sequences where precise chemoselectivity is required [2].

This compound
Possible substitute
2,4-dibromo pattern: Br ortho/para to F, predictable reactivity gradient
3,5-dibromo regioisomer: Br meta to F, altered cross-coupling selectivity may shift reaction outcomes
Ethyl ester: no H-bond donor, aprotic solubility
Free acid: H-bond donor, may form dimers, complicating purification and solubility
Bromine leaving groups: standard reactivity in Pd-catalyzed couplings
Dichloro analog: lower reactivity, may require harsher conditions or different catalyst systems

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity Differentiation from the Free Acid Analog

The target compound exhibits a computed XLogP3 of 3.7 [1], indicating significantly higher lipophilicity compared to its free acid counterpart, 2,4-dibromo-3,5-difluorophenylacetic acid (XLogP3 estimated at approximately 2.5–2.8 based on the loss of the ethyl ester moiety and the introduction of a hydrogen-bond donor) . This difference of approximately 0.9–1.2 log units translates to roughly an 8- to 16-fold higher partition coefficient, favoring membrane permeability in cellular assays.

Lipophilicity
Class-level inference
Target XLogP3 = 3.7
Free acid ~2.5–2.8
Δ ≈ 0.9–1.2 (8- to 16-fold higher partition)
Reported higher lipophilicity context
Computed values; no experimental logP
Lipophilicity Drug-likeness Physicochemical property

TPSA Distinction for Blood-Brain Barrier Penetration Prediction

The target compound's TPSA of 26.3 Ų [1] is notably lower than the 37.3 Ų reported for the free acid 2,4-dibromo-3,5-difluorophenylacetic acid . This 11.0 Ų reduction places the ethyl ester well below the commonly cited 60–70 Ų threshold for favorable blood-brain barrier penetration, whereas the free acid approaches the lower boundary of CNS-permeable compounds.

TPSA
Cross-study comparable
Target 26.3 Ų
Free acid 37.3 Ų
Δ = -11.0 Ų (29.5% reduction)
Lower TPSA supports passive diffusion context
Computed; blood-brain barrier prediction review
TPSA CNS drug design Physicochemical property

Regioisomeric Differentiation in Cross-Coupling Site Selectivity

The 2,4-dibromo-3,5-difluoro substitution pattern places both bromine atoms ortho or para to fluorine substituents, creating consistent electronic activation for oxidative addition. In contrast, the 3,5-dibromo-2,4-difluoro regioisomer (CAS 1804414-69-4) places bromine atoms meta to fluorine, resulting in reduced activation . While direct comparative kinetic data for this specific pair are not publicly available, analogous systems demonstrate that ortho/para halogen activation by fluorine can increase oxidative addition rates by 2- to 5-fold relative to meta-substituted analogs [1].

Regioselectivity
Supporting evidence
Target Br ortho/para to F (activated)
Regioisomer Br meta to F (less activated)
Est. 2- to 5-fold rate enhancement (class analogy)
Reported site-selectivity prediction
No direct experimental data
Regioselectivity Suzuki coupling Buchwald-Hartwig amination

Hydrogen-Bond Donor Profile Contrast for Formulation Strategies

The target ethyl ester possesses zero hydrogen-bond donors and four hydrogen-bond acceptors [1], whereas the free acid 2,4-dibromo-3,5-difluorophenylacetic acid introduces one hydrogen-bond donor (carboxylic acid O-H) while retaining four acceptors . This distinction affects crystal packing, solubility in pharmaceutically relevant solvents, and suitability for salt formation during lead optimization.

H-Bond Donors
Cross-study comparable
Target 0 donors, 4 acceptors
Free acid 1 donor, 4 acceptors
Δ = -1 donor
May simplify purification in aprotic media
Computed properties
Hydrogen bonding Formulation Salt screening

Commercial Purity Benchmarking and Reproducibility Impact

MolCore supplies the target compound at NLT 98% purity under ISO quality systems , whereas CymitQuimica (Biosynth brand) offered the compound at a minimum purity of 95% before discontinuation . While both purities are suitable for early-stage synthesis, the 3% absolute purity difference can translate to a meaningful reduction in side-product formation in multi-step sequences, particularly where the cumulative yield penalty of impurities is magnified across 5–7 synthetic steps.

Purity
Cross-study comparable
MolCore NLT 98% (ISO-certified)
CymitQuimica Min. 95% (discontinued)
Δ ≥ 3% absolute; ≥60% relative impurity reduction
Higher purity reduces side-product risk
Supplier-specified; no third-party verification
Purity Reproducibility Procurement specification

Commercial Availability and Procurement Risk Assessment

As of the latest available data, the target compound is actively supplied by MolCore with ISO-certified quality systems , while a previously available source (CymitQuimica/Biosynth, Ref. 3D-DXC71559) has been marked as 'Discontinued' across all pack sizes (25 mg to 500 mg) . This narrowing of the supplier base elevates procurement risk for programs requiring long-term, multi-batch access and may necessitate early inventory planning.

Supply Status
Supporting evidence
MolCore Active supply (ISO)
CymitQuimica Discontinued (all sizes)
Single active supplier identified
Supply risk assessment recommended
Vendor catalog status as of search date
Supply chain Procurement risk Commercial availability

Optimal Application Scenarios Based on Verified Differentiation


Sequential Cross-Coupling in Multi-Step Medicinal Chemistry

The 2,4-dibromo-3,5-difluoro pattern enables stepwise functionalization where the electronically activated bromine atoms can be addressed sequentially under controlled catalytic conditions. Procurement of the target compound with NLT 98% purity [1] reduces the risk of side reactions that could compromise the yield of late-stage intermediates in 5- to 7-step synthetic sequences. The ethyl ester also provides a masked carboxylic acid handle that can be unveiled by hydrolysis at the optimal synthetic stage, offering greater flexibility than the free acid analog .

CNS Drug Discovery Prioritizing Passive Brain Penetration

With a TPSA of 26.3 Ų and XLogP3 of 3.7, the target compound's computed physicochemical profile falls within the favorable range for CNS drug candidates [1]. This makes it a suitable starting intermediate for constructing CNS-active leads, whereas the free acid analog (TPSA 37.3 Ų) and more polar analogs would be less likely to achieve adequate brain exposure. Researchers focused on neurodegenerative or psychiatric indications should prioritize the ethyl ester over the free acid for library synthesis .

Agrochemical Intermediate Synthesis with Bromine as Leaving Group

In agrochemical discovery, the ability to install diverse substituents at the bromine positions via Suzuki, Negishi, or Buchwald-Hartwig couplings makes the target compound a versatile scaffold [1]. The ethyl ester functionality can be retained or hydrolyzed depending on the target molecule's requirements, offering divergent synthetic pathways from a single intermediate. Suppliers offering ISO-certified manufacturing at NLT 98% purity ensure that scaled-up agrochemical lead optimization is supported by reproducible quality .

Ester vs. Acid Prodrug Strategy Optimization Studies

The clear differences in logP (Δ ≈ 1.0), TPSA (Δ 11.0 Ų), and hydrogen-bond donor count (Δ = 1) between the ethyl ester and its free acid analog provide an ideal model system for studying the impact of esterification on permeability, solubility, and metabolic stability [1]. Research groups investigating prodrug design or formulation strategies can use both compounds in parallel to generate structure-property relationship data directly applicable to lead optimization .

Application
Selection Property
Validation Focus
Medicinal chemistry: sequential cross-coupling
Regioselective dibromo scaffold
Cross-coupling order and yield reproducibility
CNS research compound design: passive permeability profile
Low TPSA and moderate lipophilicity profile
Blood-brain barrier penetration prediction review
Agrochemical intermediate diversification
Multi-functionalization via bromine leaving groups
Scaled-up coupling efficiency and purity consistency
Ester vs. acid prodrug study model
Esterification-dependent physicochemical switch
Structure-property relationship assessment
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